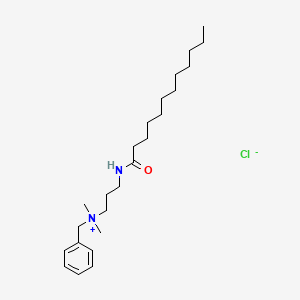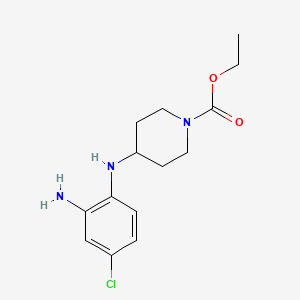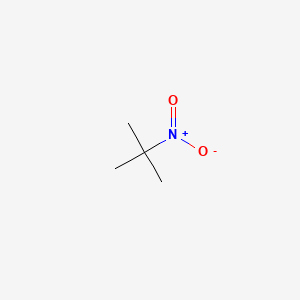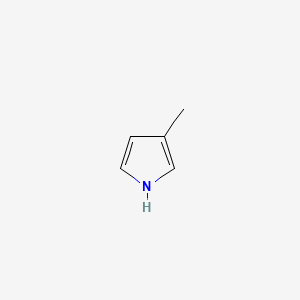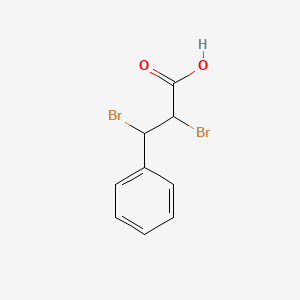
2,3-Dibromo-3-phenylpropanoic acid
説明
2,3-Dibromo-3-phenylpropanoic acid is a compound that can be synthesized through the bromination of trans-cinnamic acid. It has been crystallized in different polymorphs, including a monoclinic form, which exhibits a disordered arrangement of the aliphatic carbon atoms and forms dimers linked by hydrogen bonds in the crystal structure .
Synthesis Analysis
The synthesis of 2,3-dibromo-3-phenylpropanoic acid involves the bromination of trans-cinnamic acid. This process has been shown to yield different polymorphs, including an orthorhombic and a monoclinic form. The monoclinic polymorph is characterized by a disordered arrangement of the aliphatic carbon atoms . Additionally, the synthesis of related bromophenols has been reported, which includes the formation of an indene derivative compound during the synthesis attempts .
Molecular Structure Analysis
The molecular structure of the monoclinic polymorph of 2,3-dibromo-3-phenylpropanoic acid has been determined through crystallography. The aliphatic carbon atoms in this polymorph are disordered over three sets of sites. In the crystal, molecules are linked by pairs of O—H⋯O hydrogen bonds, forming inversion dimers with an R2^2(8) ring motif. These dimers are further linked by weak C—H⋯Br hydrogen bonds, forming chains along the a-axis direction .
Chemical Reactions Analysis
While specific reactions of 2,3-dibromo-3-phenylpropanoic acid are not detailed in the provided papers, related compounds have been studied. For instance, the electrochemical reduction of 1,2-dibromo-3-(4-substituted)-phenylpropanes leads to reductive cleavage and subsequent reduction to olefins, which can undergo double-bond migration to form more stable isomers . This suggests that 2,3-dibromo-3-phenylpropanoic acid could potentially undergo similar reductive processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dibromo-3-phenylpropanoic acid can be inferred from its molecular structure and synthesis. The presence of bromine atoms suggests that it is likely to be a heavy and dense compound. The hydrogen bonding observed in its crystal structure indicates a propensity for forming dimers and higher-order structures, which could affect its solubility and melting point . The disordered arrangement of the aliphatic carbon atoms in the monoclinic polymorph may also influence its physical properties, such as its melting point and solubility in various solvents.
科学的研究の応用
Biosynthesis of Benzoic and Salicylic Acid
2,3-Dibromo-3-phenylpropanoic acid is relevant in the context of phenylpropanoids, which are precursors to benzoic and salicylic acids. Research indicates that 3-hydroxy-3-phenylpropanoic acid, a related compound, is an intermediate in the biosynthesis of these acids from cinnamic acid in certain plants (Jarvis et al., 2000).
Cross-Coupling in Chemical Synthesis
2,3-Dibromo-3-phenylpropanoic acid plays a role in advanced chemical synthesis techniques. For instance, it's used in the cross-coupling of remote meta-C–H bonds in 3-phenylpropanoic acid, demonstrating its utility in complex organic synthesis processes (Wan et al., 2013).
Molecular Machines and Chemical Fuels
This compound is significant in the study of molecular machines. For example, 2-cyano-2-phenylpropanoic acid, a derivative, acts as a fuel for acid-base driven molecular machines. Understanding its kinetics and release rates is crucial for efficient machine operation (Biagini et al., 2020).
Synthesis of Natural Bromophenols
Research has explored the synthesis of natural bromophenols using 2,3-Dibromo-3-phenylpropanoic acid. This includes creating compounds like 3,4-dibromo-5-(butoxymethyl)benzene-1,2-diol and 3,4-dibromo-5-(3-hydroxy-2-methylpropyl)benzene-1,2-diol (Bayrak & Menzek, 2020).
Microbial Synthesis of Phenylpropanoic Acids
2,3-Dibromo-3-phenylpropanoic acid is relevant in the microbial synthesis of phenylpropanoic acids. Research in this area aims to produce compounds like 4-coumaric acid, caffeic acid, and ferulic acid using engineered microorganisms (Kang et al., 2012).
特性
IUPAC Name |
2,3-dibromo-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJWTHBNVZNQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953396 | |
| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-3-phenylpropionic acid | |
CAS RN |
6286-30-2, 31357-31-0 | |
| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6286-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocinnamic acid, alpha,beta-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006286302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC176177 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromo-3-phenylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, compd. with 2-amino-2-methyl-1,3-propanediol (1:1)](/img/structure/B1294598.png)
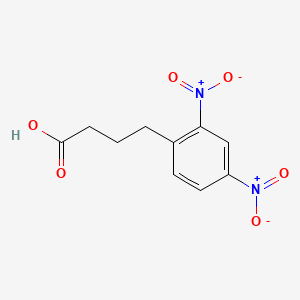
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)
![7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-](/img/structure/B1294606.png)
